4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
Overview
Description
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H4Cl2N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Action Environment
It is known that the compound should be stored in an inert atmosphere and in a freezer, under -20°c , suggesting that temperature and exposure to reactive substances could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier-Haack reagent. This method is followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can participate in oxidation and reduction reactions, forming corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound undergoes similar reactions and has comparable applications.
4,6-Dichloro-2-methyl-5-nitropyrimidine: Another derivative with similar chemical properties.
4,6-Dichloro-2,5-dimethylpyrimidine: Shares structural similarities and is used in related applications.
Uniqueness
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde (4,6-DCMP) is a pyrimidine derivative characterized by two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and an aldehyde functional group at the 5 position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agriculture. Despite limited direct studies on its biological activity, structural similarities with other biologically active pyrimidine derivatives suggest possible applications.
- Molecular Formula : C₆H₄Cl₂N₂O
- Molecular Weight : 191.01 g/mol
- CAS Number : 14160-91-9
Antimicrobial Properties
Pyrimidine derivatives are widely recognized for their antimicrobial activities. Although specific studies on 4,6-DCMP are sparse, its structural characteristics align it with other pyrimidines that exhibit significant antimicrobial effects. For instance, compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties.
Anti-inflammatory Effects
Research into related pyrimidine compounds has demonstrated anti-inflammatory properties. For example, certain pyrimidines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC₅₀ values for some pyrimidine derivatives against COX-2 have been as low as 0.04 μmol, suggesting that structural modifications can lead to potent anti-inflammatory agents . Given that 4,6-DCMP shares a similar scaffold, it may also exhibit such activities.
Antiparasitic Activity
Molecular docking studies have indicated that some pyrimidine derivatives can act as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a target for antimalarial drugs. Compounds structurally akin to 4,6-DCMP have shown promising inhibitory activity against PfDHFR in vitro . This suggests a potential avenue for exploring the antimalarial efficacy of 4,6-DCMP.
Structure-Activity Relationship (SAR)
The unique arrangement of substituents in 4,6-DCMP may influence its biological activity. The presence of electron-withdrawing chlorine atoms and an aldehyde group can enhance electrophilicity, making the compound more reactive towards biological targets. Comparative analysis with similar compounds reveals that variations in substituents significantly affect biological outcomes.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Contains a methylthio group instead of methyl | Exhibits different biological activities due to sulfur substitution |
2-Amino-4,6-dichloropyrimidine | Lacks aldehyde functionality | Primarily used as an intermediate in pharmaceuticals |
4-Chloro-6-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Displays unique electronic properties affecting reactivity |
Case Studies and Research Findings
- Antimicrobial Activity : A study noted that pyrimidine derivatives demonstrated broad-spectrum antimicrobial activity. While specific data on 4,6-DCMP is lacking, its potential for similar effects warrants investigation.
- Anti-inflammatory Activity : In vitro assays have shown that certain pyrimidines can significantly inhibit COX enzymes involved in inflammation pathways. Future studies could assess whether 4,6-DCMP exhibits comparable inhibition profiles .
- Antiparasitic Activity : Investigations into related compounds have revealed effective inhibition of PfDHFR with IC₅₀ values ranging from nanomolar to micromolar levels. This indicates that further exploration of 4,6-DCMP could yield valuable insights into its antiparasitic potential .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMBYPXLCGLBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629950 | |
Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-91-9 | |
Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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